molecular formula C₆₄H₉₁CoN₁₃O₁₆P B023094 acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate CAS No. 22465-48-1

acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

Cat. No. B023094
CAS RN: 22465-48-1
M. Wt: 1389.4 g/mol
InChI Key: QHSPIHUMLGFPKX-PMEYKKDOSA-L
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Description

Synthesis Analysis

Cobalt(II) complexes exhibit diverse synthetic routes, including hydrothermal reactions and electrochemical methods. For instance, the hydrothermal reaction of cobalt(II) acetate with 4-aminophenyl tetrazole under specific conditions yields a three-dimensional cobalt(II)-aminophenyltetrazolate coordination polymer, demonstrating the versatility of cobalt in forming varied structural motifs (Smith et al., 2014). Similarly, cobalt(II) and (III) complexes have been synthesized using (2-aminoethylthio)acetic acid, highlighting the capability of cobalt to engage in complex formation with ligands offering multiple coordination sites (Hori, 1976).

Molecular Structure Analysis

Cobalt complexes exhibit a range of molecular geometries, from octahedral to distorted square pyramidal, determined by their ligand environment. For example, the crystal structure of a cobalt(II) complex with dehydroacetic acid reveals a distorted octahedral coordination geometry, facilitated by the ligand's ability to offer multiple coordination points (Casabó et al., 1987).

Chemical Reactions and Properties

Cobalt complexes are known for their chemical reactivity, which can be tailored by the choice of ligands. For instance, cobalt-catalyzed oxidative isocyanide insertion showcases the metal's capacity to facilitate diverse chemical transformations, producing a variety of organic compounds (Zhu et al., 2013). Moreover, the interaction of cobalt with organic ligands can lead to significant changes in the magnetic properties of the resulting compounds, as seen in coordination polymers based on α,α-disubstituted derivatives of zoledronic acid (Rojek et al., 2017).

Physical Properties Analysis

The physical properties of cobalt complexes, such as solubility, stability, and magnetic behavior, are crucial for their application in various fields. The electrochemical synthesis of cobalt complexes with 2-hydroxy-1,4-naphthoquinone ligands demonstrates the ability to control the physical properties through the choice of synthesis method and ligands (Casanova et al., 2013).

Chemical Properties Analysis

The chemical properties of cobalt complexes, including redox behavior and catalytic activity, are influenced by their molecular structure. For example, the cobalt-catalyzed isocyanide insertion reaction highlights the metal's versatility in catalyzing a wide range of chemical processes, leading to products with significant applications in medicinal chemistry and materials science (Zhu et al., 2013).

Scientific Research Applications

Coordination Polymers and Complexes

  • Synthesis and Properties : A study by Rojek et al. (2017) explored the synthesis and characterization of two isomorphous Co(ii) coordination polymers. These were based on α,α-disubstituted derivatives of zoledronic acid, showing distinct magnetic properties and thermal stabilities. The study's findings contribute to the understanding of coordination environments and the potential applications of such compounds in material science (Rojek et al., 2017).

Antimicrobial Activity

  • Synthesis and Activity Studies : Čačić et al. (2006) conducted research on derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, demonstrating significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Čačić et al., 2006).

Schiff Base and Compartmental Ligands

  • Mononuclear Cobalt(III) Complex : Crane et al. (2004) detailed the synthesis of a Schiff base, non-symmetrical, compartmental ligand and its mononuclear cobalt(III) complex. The study offers insights into ligand design and complexation, contributing to the field of inorganic chemistry (Crane et al., 2004).

Semiconducting Metal-Organic Frameworks

  • Synthesis and Structural Analysis : Xu et al. (2020) synthesized two cobalt-based metal-organic frameworks (MOFs) utilizing 5-(hydroxymethyl)isophthalic acid. These MOFs were confirmed to be n-type semiconductors, indicating their potential application in the semiconductor industry (Xu et al., 2020).

Catalysis and Chemical Transformations

  • Diverse Topologies in Coordination Polymers : Zhang et al. (2016) investigated three cobalt(II) coordination polymers, revealing diverse structures and potential for catalytic properties in degradation processes. This contributes to the field of catalysis and materials science (Zhang et al., 2016).

Urease Inhibitory Activities

  • Dinuclear Cobalt and Nickel Complexes : Fang et al. (2019) synthesized dinuclear cobalt and nickel complexes, demonstrating strong urease inhibitory activities. This research contributes to the development of inhibitors for agricultural and medical applications (Fang et al., 2019).

properties

IUPAC Name

acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3,(H,3,4);/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEINOAHBVLNVDD-WYVZQNDMSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)O.[Co]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H92CoN13O16P-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71308682

CAS RN

22465-48-1
Record name Acetatocobalamin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.911
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Reactant of Route 2
Reactant of Route 2
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Reactant of Route 3
Reactant of Route 3
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Reactant of Route 4
Reactant of Route 4
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Reactant of Route 5
Reactant of Route 5
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate
Reactant of Route 6
acetic acid;cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

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